An In-depth Technical Guide on 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide on 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, a proposed synthetic pathway, and its anticipated physicochemical and biological properties based on the well-established characteristics of the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic ring structure that has emerged as a "privileged scaffold" in drug discovery.[1] These compounds are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3][4] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The introduction of a styryl group at the 7-position and a carbonitrile group at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic applications.
Chemical Structure and Nomenclature
The core of the molecule is the pyrazolo[1,5-a]pyrimidine bicyclic system. A styryl group (a vinylbenzene moiety) is attached at position 7, and a carbonitrile (-C≡N) group is at position 3.
Caption: Chemical structure of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the condensation reaction of a 3-aminopyrazole-4-carbonitrile with a styryl-β-enaminone. This approach is adapted from established procedures for the synthesis of related pyrazolo[1,5-a]pyrimidines.[5][6]
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Styryl-β-enaminone)
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To a solution of cinnamaldehyde (10 mmol) in dry xylene (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
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Reflux the reaction mixture for 6-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature.
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Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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In a round-bottom flask, dissolve 3-amino-1H-pyrazole-4-carbonitrile (10 mmol) and the crude (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (10 mmol) in glacial acetic acid (25 mL).
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Reflux the mixture for 3-5 hours. The reaction progress should be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
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Pour the cooled reaction mixture into ice-water (100 mL) with stirring.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold ethanol.
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Dry the product under vacuum.
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For further purification, recrystallize the crude product from a suitable solvent system, such as a dimethylformamide-water mixture.[5]
Physicochemical Properties and Structural Elucidation
The structural confirmation and purity of the synthesized 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile would be determined using a combination of spectroscopic techniques.
| Property | Expected Characteristics |
| Appearance | Likely a pale yellow to yellow solid.[5] |
| Melting Point | Expected to be in the range of 200-300 °C, typical for this class of compounds.[5] |
| Solubility | Sparingly soluble in common organic solvents like ethanol and methanol at room temperature, with increased solubility upon heating. Likely soluble in polar aprotic solvents such as DMSO and DMF. |
| Infrared (IR) Spectroscopy | A sharp peak around 2220-2235 cm⁻¹ corresponding to the C≡N stretch.[5] A peak in the region of 1600-1620 cm⁻¹ for the C=N stretching vibrations. |
| ¹H NMR Spectroscopy | Aromatic protons of the styryl and pyrazolo[1,5-a]pyrimidine rings would appear in the downfield region (δ 7.0-9.0 ppm). The vinyl protons of the styryl group would likely show characteristic coupling constants. A singlet for the pyrazole proton. |
| ¹³C NMR Spectroscopy | The carbon of the cyano group would appear around δ 115-120 ppm. Aromatic and vinyl carbons would resonate in the δ 100-160 ppm region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would confirm the molecular weight of the compound. |
Potential Therapeutic Applications and Mechanism of Action
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown significant promise as therapeutic agents, particularly in oncology.[1][2] Many compounds from this class act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Potential as a Kinase Inhibitor:
It is hypothesized that 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile could function as a kinase inhibitor. The pyrazolo[1,5-a]pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The styryl group at the 7-position can extend into a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Caption: Proposed mechanism of action as a kinase inhibitor.
Recent studies have highlighted pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are implicated in cancer progression.[5] The antiproliferative activity of these compounds has been demonstrated across various cancer cell lines.[5] It is plausible that 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile could exhibit similar activity.
Conclusion
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile represents a promising, yet underexplored, molecule within the medicinally significant pyrazolo[1,5-a]pyrimidine family. Based on the established chemistry and biology of this scaffold, it is reasonable to propose that this compound can be synthesized efficiently and may exhibit potent biological activities, particularly as a kinase inhibitor with anticancer potential. The detailed experimental protocol and characterization data provided in this guide offer a solid foundation for researchers to synthesize and evaluate this novel compound, potentially leading to the development of new therapeutic agents.
References
- Liu, et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). RSC Publishing.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.
- Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Preprint.
- Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2023).
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